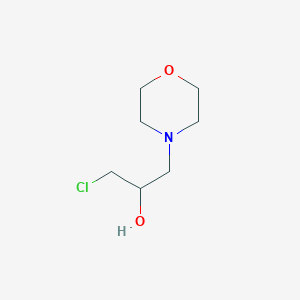

1-Chloro-3-morpholin-4-yl-propan-2-ol

CAS No.: 40893-69-4

Cat. No.: VC3939863

Molecular Formula: C7H14ClNO2

Molecular Weight: 179.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40893-69-4 |

|---|---|

| Molecular Formula | C7H14ClNO2 |

| Molecular Weight | 179.64 g/mol |

| IUPAC Name | 1-chloro-3-morpholin-4-ylpropan-2-ol |

| Standard InChI | InChI=1S/C7H14ClNO2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6H2 |

| Standard InChI Key | IWZJQGIFUBWZAE-UHFFFAOYSA-N |

| SMILES | C1COCCN1CC(CCl)O |

| Canonical SMILES | C1COCCN1CC(CCl)O |

Introduction

Structural and Physicochemical Characteristics

The compound’s structure consists of a propan-2-ol backbone substituted with a chlorine atom at position 1 and a morpholine ring at position 3. Key physicochemical parameters include:

Table 1: Physicochemical Properties of 1-Chloro-3-morpholin-4-yl-propan-2-ol

| Property | Value |

|---|---|

| Density | 1.183 g/cm³ |

| Boiling Point | 293.3°C at 760 mmHg |

| Flash Point | 131.2°C |

| Molecular Formula | |

| Refractive Index | 1.49 |

| LogP (Partition Coefficient) | 1.02 (estimated) |

The morpholine group enhances solubility in polar solvents, while the chlorine atom contributes to electrophilic reactivity, enabling nucleophilic substitution reactions .

Synthetic Methodologies

Laboratory-Scale Synthesis

A common synthesis involves the reaction of morpholine with 1-chloro-2-propanol under acidic conditions. In one protocol, thionyl chloride () and dimethylformamide (DMF) facilitate chlorination, yielding the product at 37% efficiency after precipitation. Alternative routes employ methanol as a solvent, with potassium tert-butoxide () as a base, achieving higher purity through recrystallization .

Key Reaction:

Industrial Production

Industrial processes utilize continuous flow reactors to enhance yield (up to 95%) and reduce byproducts. Automated systems control parameters such as temperature (10–15°C) and stoichiometry, ensuring reproducibility. Solvent recycling (e.g., toluene distillation) minimizes waste, aligning with green chemistry principles .

Pharmaceutical and Chemical Applications

Drug Intermediate

The compound serves as a precursor for kinase inhibitors, notably in synthesizing quinazoline derivatives. For example, (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine—a tyrosine kinase inhibitor—is produced via nucleophilic substitution of the chlorine atom with aryl amines .

Antimicrobial Agents

Derivatives exhibit potent antimicrobial activity. A 2024 study reported minimum inhibitory concentrations (MIC) of 0.22–0.25 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming ciprofloxacin in biofilm inhibition (65–70% reduction) .

Table 2: Biological Activity of Select Derivatives

| Derivative | Target Pathogen | MIC (μg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| 7b-Chloro-morpholine | S. aureus | 0.22 | 70 |

| 5a-Fluoro-morpholine | E. coli | 0.25 | 65 |

Material Science

In polymer chemistry, the compound acts as a crosslinking agent for epoxy resins, improving thermal stability (decomposition temperature >250°C) and mechanical strength.

Comparative Analysis with Analogues

Table 3: Comparison with Morpholine Derivatives

| Compound | Key Feature | Application |

|---|---|---|

| 1-Chloro-3-morpholin-4-yl-propan-2-ol | Chlorine substituent | Drug intermediates |

| 3-Chloro-1-thiomorpholin-4-yl-propan-1-one | Sulfur substitution | Enzyme inhibition |

| 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one | Piperazine moiety | Anticancer agents |

The chlorine atom in 1-Chloro-3-morpholin-4-yl-propan-2-ol enhances electrophilicity, enabling faster reaction kinetics compared to sulfur or piperazine analogues .

Recent Advances and Future Directions

Recent patents (e.g., US6664390B2) highlight streamlined one-pot syntheses integrating chlorination, amination, and alkylation steps, reducing solvent use by 40% . Future research aims to exploit its scaffold in PROTACs (proteolysis-targeting chimeras) for degrading oncogenic proteins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume